molecular formula C16H20ClN3OS B2586302 (3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)-(1,2-benzothiazol-3-yl)methanone;hydrochloride CAS No. 2416233-82-2

(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)-(1,2-benzothiazol-3-yl)methanone;hydrochloride

Cat. No.: B2586302
CAS No.: 2416233-82-2
M. Wt: 337.87
InChI Key: LUGNBTBKNXFLDE-UHFFFAOYSA-N
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Description

(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)-(1,2-benzothiazol-3-yl)methanone;hydrochloride:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the bicyclic core, followed by the introduction of the benzothiazole moiety. One common synthetic route involves the reaction of 3-aminobicyclo[3.3.1]nonane with benzothiazole-3-carbonyl chloride under controlled conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and specific solvents may be employed to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The compound can be reduced to remove the carbonyl group.

  • Substitution: : The benzothiazole ring can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted benzothiazoles.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: : Studied for its pharmacological effects, which may include anti-inflammatory and analgesic properties.

  • Industry: : Potential use in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

This compound is unique due to its bicyclic structure and the presence of the benzothiazole moiety. Similar compounds include:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: : A structurally related compound without the benzothiazole group.

  • 3-Amino-9-azabicyclo[3.3.1]nonan-9-yl): : A simpler derivative lacking the benzothiazole moiety.

(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)-(1,2-benzothiazol-3-yl)methanone;hydrochloride .

Properties

IUPAC Name

(3-amino-9-azabicyclo[3.3.1]nonan-9-yl)-(1,2-benzothiazol-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS.ClH/c17-10-8-11-4-3-5-12(9-10)19(11)16(20)15-13-6-1-2-7-14(13)21-18-15;/h1-2,6-7,10-12H,3-5,8-9,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRPPSLNOCEZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2C(=O)C3=NSC4=CC=CC=C43)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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